molecular formula C18H20N6O4S B6542478 ethyl 4-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]benzoate CAS No. 1021263-89-7

ethyl 4-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]benzoate

Cat. No.: B6542478
CAS No.: 1021263-89-7
M. Wt: 416.5 g/mol
InChI Key: ULXAISWSCFCYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl 4-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]benzoate features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperazine ring via a sulfonyl group, with a benzoate ester at the para position. Its design leverages the triazolopyridazine scaffold’s proven ability to engage epigenetic reader domains (e.g., BRD4) .

Properties

IUPAC Name

ethyl 4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4S/c1-2-28-18(25)14-3-5-15(6-4-14)29(26,27)23-11-9-22(10-12-23)17-8-7-16-20-19-13-24(16)21-17/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXAISWSCFCYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]benzoate typically involves multiple steps. One common approach starts with the reaction of methyl 4-(bromomethyl)benzoate with piperazine in dichloromethane solvent[_{{{CITATION{{{1{Synthesis, biological evaluation, and molecular docking of ((4-([1,2,4 ...](https://journals.sagepub.com/doi/pdf/10.1177/1747519820911278). The resulting intermediate is then reacted with 6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine in ethyl acetate at 50°C[{{{CITATION{{{1{Synthesis, biological evaluation, and molecular docking of ((4-(1,2,4 .... Further heating with 80% hydrazine hydrate yields the final product[{{{CITATION{{{_1{Synthesis, biological evaluation, and molecular docking of ((4-(1,2,4 ....

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing these synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, ethyl 4-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]benzoate has shown potential as a pharmacological agent. It can be used to study various biological pathways and mechanisms.

Medicine: This compound has been investigated for its potential therapeutic applications. It may exhibit properties such as anti-inflammatory, antiviral, or anticancer activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which ethyl 4-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]benzoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

In Vitro and In Vivo Data

  • AZD5153 : Achieves 90% c-Myc downregulation at 1 μM and 60% tumor growth inhibition in AML models .
  • Compound 13 () : Shows moderate antifungal activity (MIC₅₀: 8–16 μg/mL), suggesting the triazolopyridazine scaffold’s versatility beyond oncology .
  • The benzoate ester could confer tissue-specific activation via esterase hydrolysis.

Limitations and Contradictions

  • Target Specificity : While AZD5153 is BRD4-selective, the target compound’s piperazinyl sulfonyl group may shift selectivity to other bromodomains (e.g., BRD2/3) or unrelated targets.
  • Metabolic Stability : The ester group in the target compound may reduce half-life compared to ’s difluorophenyl analog, which resists enzymatic degradation .

Biological Activity

Ethyl 4-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Ethyl Group : Contributes to solubility and bioavailability.
  • Triazolo[4,3-b]pyridazine Core : Known for its diverse biological activities.
  • Piperazine Moiety : Often associated with pharmacological properties.
  • Benzoate Structure : Enhances interaction with biological targets.

The molecular formula is C18H22N6O3SC_{18}H_{22N_{6}O_3S} with a molecular weight of approximately 398.48 g/mol.

Research indicates that compounds containing the triazolo[4,3-b]pyridazine scaffold may act as inhibitors of bromodomains (BRD), particularly BRD4. These bromodomains play a pivotal role in recognizing acetylated lysines and are implicated in various diseases, including cancer. The binding affinity and inhibitory potential were evaluated using in vitro assays, revealing micromolar IC50 values for several derivatives of this compound .

Anticancer Properties

  • Inhibition of BRD4 : this compound has shown potential as a BRD4 inhibitor. The compound's derivatives were tested for their ability to inhibit cell proliferation in various cancer cell lines. For example:
    • IC50 values against the HCT116 colon carcinoma cell line were reported at 6.2 μM.
    • The T47D breast cancer cell line exhibited IC50 values of 27.3 μM for specific derivatives .
  • Mechanistic Studies : Structural analyses via X-ray crystallography provided insights into the binding modes of the compound with BRD4. The interactions involved conserved key residues and water molecules, indicating a robust mechanism of action against tumor growth.

Other Biological Activities

The triazolo[4,3-b]pyridazine scaffold has been associated with various other biological activities:

  • Antimicrobial Activity : Some derivatives have shown efficacy against pathogenic bacteria and fungi.
  • Anti-inflammatory Effects : Compounds within this class have been reported to possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeTested CompoundIC50 Value (μM)Cell Line/Target
BRD4 InhibitionEthyl 4-[(4-{...})6.2HCT116 (Colon Carcinoma)
BRD4 InhibitionEthyl 4-[(4-{...})27.3T47D (Breast Cancer)
AntimicrobialVarious DerivativesVariesPathogenic Bacteria
Anti-inflammatorySelected Triazole DerivativesVariesInflammatory Models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.